molecular formula C17H16N4O4 B14938665 N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B14938665
M. Wt: 340.33 g/mol
InChI Key: ACVPKGUMWTUSSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-N²-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a synthetic quinazolinone derivative characterized by a glycinamide backbone functionalized with a furan-2-ylmethyl group and a 4-oxoquinazolin-3(4H)-yl acetyl moiety.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C17H16N4O4/c22-15(18-8-12-4-3-7-25-12)9-19-16(23)10-21-11-20-14-6-2-1-5-13(14)17(21)24/h1-7,11H,8-10H2,(H,18,22)(H,19,23)

InChI Key

ACVPKGUMWTUSSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Chloroacetyl)quinazolin-4(3H)-one

The quinazolinone core is synthesized from isatoic anhydride (1a) , which undergoes condensation with methyl glycinate hydrochloride in the presence of triethylamine to yield methyl (2-aminobenzoyl)glycinate (2a) . Cyclocondensation with formaldehyde in ethanol under reflux forms 2-methyl-3,4-dihydroquinazolin-4-one (3a) . Oxidation of 3a with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields 3-(chloroacetyl)quinazolin-4(3H)-one (4a) .

Key Reaction Conditions :

  • Oxidation : DDQ in dichloromethane at 0°C to room temperature, 12 hours (Yield: 78%).
  • Chlorination : Thionyl chloride in dry dichloromethane, reflux for 6 hours (Yield: 85%).

Preparation of N-(Furan-2-ylmethyl)Glycinamide

Glycinamide (5) is alkylated with furfuryl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 60°C for 8 hours, yielding N-(furan-2-ylmethyl)glycinamide (6) . Selective monoalkylation is achieved by using a 1:1 molar ratio of glycinamide to furfuryl bromide.

Optimization Note : Excess furfuryl bromide leads to dialkylation, necessitating careful stoichiometric control.

Coupling of Fragments

The final step involves nucleophilic substitution of the chloro group in 4a with the primary amine of 6 . Reacting 4a and 6 in anhydrous tetrahydrofuran (THF) with triethylamine at 0°C for 2 hours, followed by room temperature stirring for 12 hours, affords the target compound.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/methanol 9:1).

Method 2: One-Pot Three-Component Synthesis

Simultaneous Quinazolinone and Glycinamide Formation

A modified one-pot approach utilizes copper oxide nanoparticles as a catalyst. Isatoic anhydride (1a) , methyl glycinate, and furfurylamine are reacted in an ethanol-water mixture (3:1) at 80°C for 24 hours. The reaction proceeds via in situ formation of the quinazolinone core and subsequent coupling with the furan-containing glycinamide.

Advantages :

  • Reduced purification steps.
  • Higher overall yield (72%) compared to stepwise methods.

Limitations :

  • Requires precise control of pH and temperature to prevent side reactions.

Method 3: Solid-Phase Synthesis for High-Throughput Production

Immobilization of Quinazolinone Precursor

Wang resin-bound isatoic anhydride is treated with Fmoc-glycine-OH using diisopropylcarbodiimide (DICI) and hydroxybenzotriazole (HOBt) as coupling agents. After Fmoc deprotection with piperidine, the resin is treated with furfurylamine to introduce the N-(furan-2-ylmethyl) group.

Cleavage and Purification

The resin is cleaved with trifluoroacetic acid (TFA)/dichloromethane (1:9), yielding the crude product, which is purified via reverse-phase HPLC.

Yield : 60–65% with >95% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Assembly 65–70 98 High regioselectivity Multiple purification steps
One-Pot Synthesis 72 95 Fewer steps, cost-effective Sensitivity to reaction conditions
Solid-Phase Approach 60–65 95 Scalability, high-throughput screening Specialized equipment required

Challenges and Optimization Strategies

Regioselectivity in Quinazolinone Functionalization

The 3-position of the quinazolinone ring is highly reactive, necessitating protecting groups (e.g., tert-butoxycarbonyl) during glycinamide coupling to prevent unwanted side reactions.

Solvent and Catalyst Optimization

  • Solvent : Tetrahydrofuran (THF) and dimethylacetamide (DMA) improve solubility of intermediates.
  • Catalyst : Copper oxide nanoparticles enhance reaction rates in one-pot syntheses.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The quinazolinone moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the quinazolinone moiety could produce a dihydroquinazolinone derivative.

Scientific Research Applications

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The furan ring and quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield : Electron-rich groups (e.g., benzo[d][1,3]dioxol-5-yl in 11t) correlate with higher yields (68.8%), while nitro-substituted derivatives (e.g., 11r) exhibit moderate yields (47.9%) .

Melting Points : Aromatic substituents (e.g., benzo[d][1,3]dioxol-5-yl) increase melting points (>310°C), likely due to enhanced π-π stacking and crystallinity .

Furan vs. Methoxy/Chloro Groups : The target compound’s furan-2-ylmethyl group may improve solubility compared to bulky chloro or methoxy substituents, but its metabolic stability could be lower due to furan’s susceptibility to oxidative degradation .

Key Observations:

Anticancer Potential: Quinazolinones with styryl or vinyl substituents (e.g., 11m, 11t) show promise in oncology, likely via intercalation or enzyme inhibition .

Anti-inflammatory Activity : Furan-containing analogs (e.g., triazole derivatives in ) demonstrate significant anti-exudative effects, suggesting the target compound may share this activity.

Structure-Activity Relationship (SAR) : Bulky substituents (e.g., 4-chlorophenyl) enhance thermal stability but may reduce solubility, whereas furan groups balance hydrophilicity and target engagement .

Biological Activity

N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a furan moiety and a quinazolinone derivative. Its molecular formula is C17H16N4O4C_{17}H_{16}N_{4}O_{4} with a molecular weight of approximately 340.33 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Compounds related to this structure have shown significant antitumor properties. For instance, studies have reported that quinazolinone derivatives can inhibit cancer cell proliferation in vitro .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial effects against various bacterial strains, potentially making it useful in treating infections .
  • Urease Inhibition : A series of quinazolinone derivatives, including this compound, have been evaluated for urease inhibition, showing promising results with IC50 values indicating effective inhibition .

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of Quinazolinone Core : The initial step often involves the cyclization of appropriate precursors to form the quinazolinone structure.
  • Introduction of Furan Moiety : The furan ring is introduced through a reaction with furan derivatives, typically under reflux conditions.
  • Final Coupling Reaction : The final product is obtained via coupling reactions that link the furan and quinazolinone components with glycinamide .

Case Studies and Research Findings

Several studies have focused on the biological activities of similar compounds:

Study Findings
Akyüz et al. (2018)Reported significant urease inhibitory activity in quinazolinone hybrids with IC50 values ranging from 1.26 to 7.35 μg/mL .
Sukanya Nara et al. (2018)Demonstrated the antitumor efficacy of related quinazolinone derivatives against various cancer cell lines .
Smolecule DatabaseHighlighted the structural features and potential applications in drug development for compounds like this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation, substitution, and reduction. For example, quinazolinone derivatives are often prepared by refluxing intermediates (e.g., 4-oxoquinazolin-3(4H)-yl) with substituted amines or aldehydes under acidic or basic conditions. Reaction stoichiometry, temperature, and catalyst selection critically impact yields. In analogous syntheses, molar ratios (e.g., 1:6.4 for aldehyde coupling) and prolonged heating (18–43 hours) are common .
  • Data Insight : Yields for similar compounds range from 29% to 68%, influenced by substituent electronic effects and steric hindrance .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodology : Use a combination of 1H/13C NMR to confirm functional groups (e.g., furan protons at δ ~7.5 ppm, quinazolinone carbonyls at δ ~165–170 ppm) and EI-MS/HRMS for molecular weight validation. Melting points (e.g., 274–319°C for quinazolinone derivatives) and elemental analysis (C, H, N) ensure purity .
  • Contradiction Note : Some studies omit MS data; cross-validation with alternative methods (e.g., HPLC) is advised .

Advanced Research Questions

Q. How does the substitution pattern on the quinazolinone core influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) : Modifications at the quinazolinone 2-position (e.g., styryl, aryl, or heterocyclic groups) enhance anticancer or anti-inflammatory activity. For example, electron-withdrawing groups (e.g., nitro, bromo) improve binding to targets like COX-2 or enoyl-acyl carrier protein reductase (InhA) .
  • Data Insight : Derivatives with 3-nitrostyryl or benzo[d][1,3]dioxol-5-yl substituents show IC50 values as low as 116.73 µM in anti-inflammatory models .

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

  • Methodology :

Standardized Assays : Use consistent models (e.g., carrageenan-induced edema for anti-inflammatory activity) .

Dose-Response Curves : Compare EC50/IC50 values under matched conditions.

Computational Modeling : Perform molecular docking to identify binding interactions (e.g., COX-2 selectivity via hydrophobic pockets) .

  • Case Study : A hybrid-pharmacophore derivative exhibited COX-2 selectivity (ulcer index = 11.38 vs. Diclofenac’s 18.42) due to optimized thioalkylamide and pyrimidine moieties .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–5) and polar surface area (<140 Ų) for oral bioavailability.
  • Molecular Dynamics (MD) : Simulate interactions with targets (e.g., InhA for antitubercular activity) to prioritize stable binding conformers .
    • Example : Quinazolinone-acetamide derivatives with balanced hydrophobicity (e.g., N-phenyl groups) show enhanced membrane permeability .

Experimental Design Challenges

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Challenges :

  • Low Yields : Side reactions during condensation (e.g., imine formation).
  • Purification Difficulty : Hydrophobic byproducts contaminating the product.
    • Solutions :

Use high-purity starting materials and inert atmospheres to suppress oxidation.

Optimize chromatographic conditions (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How should researchers validate the mechanism of action for this compound in anticancer studies?

  • Methodology :

Cell-Based Assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

Western Blotting : Quantify apoptosis markers (e.g., caspase-3, Bcl-2).

Target Engagement : Use pull-down assays or surface plasmon resonance (SPR) to confirm binding to kinases or DNA topoisomerases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.